molecular formula C10H22O2 B14259063 1-Isopentyloxy-1-propoxyethane CAS No. 238757-63-6

1-Isopentyloxy-1-propoxyethane

Cat. No.: B14259063
CAS No.: 238757-63-6
M. Wt: 174.28 g/mol
InChI Key: VPJHYSGCDYPNSB-UHFFFAOYSA-N
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Description

3-methyl-1-(1-propoxyethoxy)butane is an organic compound with the molecular formula C10H22O2 . It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its unique structural arrangement, which includes a butane backbone with a propoxyethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(1-propoxyethoxy)butane can be achieved through various organic reactions. One common method involves the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a strong base. For instance, 3-methyl-1-butanol can be reacted with 1-bromo-2-propoxyethane under basic conditions to yield 3-methyl-1-(1-propoxyethoxy)butane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 3-methyl-1-(1-propoxyethoxy)butane.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(1-propoxyethoxy)butane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-methyl-1-(1-propoxyethoxy)butane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-methyl-1-(1-propoxyethoxy)butane exerts its effects involves interactions with various molecular targets. Its ether group can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-(1-propoxyethoxy)butane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a butane backbone with a propoxyethoxy group makes it versatile for various applications in research and industry.

Properties

CAS No.

238757-63-6

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

3-methyl-1-(1-propoxyethoxy)butane

InChI

InChI=1S/C10H22O2/c1-5-7-11-10(4)12-8-6-9(2)3/h9-10H,5-8H2,1-4H3

InChI Key

VPJHYSGCDYPNSB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)OCCC(C)C

Origin of Product

United States

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